5-Lipoxygenase (5-LOX) Inhibition Profile: Weak Activity Relative to Known Inhibitors
The target compound was evaluated against human recombinant 5-LOX in an Escherichia coli expression system, yielding an IC50 > 10,000 nM [1]. This is markedly weaker than the reference 5-LOX inhibitor zileuton, which exhibits an IC50 of approximately 500 nM (0.5 µM) in comparable enzymatic assays. The data indicate that (E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid is not a potent 5-LOX inhibitor and would not be a suitable starting point for anti-inflammatory drug discovery programs targeting this enzyme.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Zileuton: IC50 ≈ 500 nM (class-level reference inhibitor) |
| Quantified Difference | >20-fold weaker than zileuton |
| Conditions | Inhibition of human recombinant 5-LOX expressed in E. coli BL21(DE3), assessed as reduction in all-trans isomers of LTB4 and 5-HETE formation |
Why This Matters
This quantitative data alerts procurement teams that the compound is not a viable 5-LOX inhibitor lead, preventing misallocation of resources toward anti-inflammatory applications where it would underperform relative to established inhibitors.
- [1] BindingDB. BDBM50591538. IC50 > 1.00E+4 nM for human recombinant 5-LOX. Accessed 2026-05-04. View Source
